5-Amino-2-(trifluoromethyl)nicotinaldehyde
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Overview
Description
5-Amino-2-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H5F3N2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group and the amino group onto the nicotinaldehyde backbone. One common method includes the reaction of 2-(trifluoromethyl)nicotinaldehyde with ammonia or an amine under controlled conditions to introduce the amino group at the 5-position. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halides or sulfonates can be used in substitution reactions, often under basic or acidic conditions.
Major Products
Oxidation: 5-Amino-2-(trifluoromethyl)nicotinic acid.
Reduction: 5-Amino-2-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)nicotinic acid
- 2-Amino-5-methylnicotinaldehyde
- 2-Chloro-6-(dimethylamino)nicotinaldehyde
Uniqueness
5-Amino-2-(trifluoromethyl)nicotinaldehyde is unique due to the specific positioning of the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-amino-2-(trifluoromethyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6-4(3-13)1-5(11)2-12-6/h1-3H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZUKRSHURZZTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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